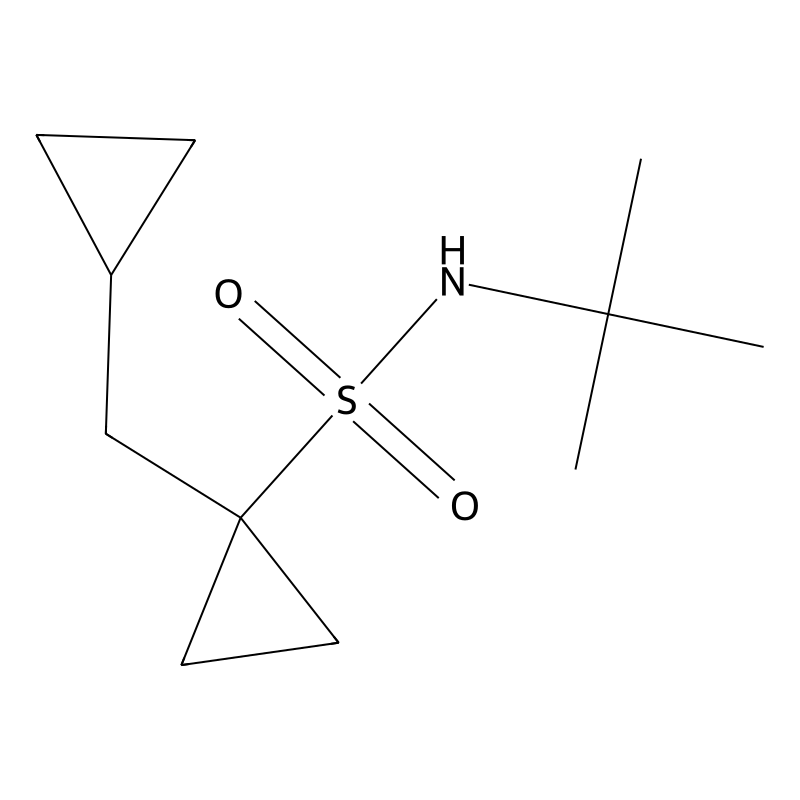N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can glean from scientific databases:
Chemical Suppliers
NCCPS can be purchased from a few chemical suppliers, but the product descriptions typically focus on availability and basic properties, with no mention of research applications [, , ].
Absence of Research Publications
A search of scientific databases like PubMed and Google Scholar yielded no results for NCCPS, suggesting a lack of published research on this specific molecule.
Future Research Potential:
The lack of current research doesn't preclude NCCPS from having potential scientific applications. Its structure suggests some interesting avenues for future exploration:
- Organic Synthesis: The molecule contains a sulfonamide functional group, which is a common moiety in pharmaceuticals and other bioactive molecules []. NCCPS could serve as a starting material or intermediate in the synthesis of novel compounds.
- Material Science: The cyclopropane rings and tert-butyl group could impart interesting properties, making NCCPS a candidate for investigation in material science applications.
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a tert-butyl group and cyclopropylmethyl moiety attached to a sulfonamide functional group. Its molecular formula is C₁₁H₁₅N₁O₂S, and it has a molecular weight of approximately 231.36 g/mol . This compound is recognized for its potential applications in medicinal chemistry and pharmaceutical research.
- Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of new derivatives.
- Deprotonation: The sulfonamide group can be deprotonated under basic conditions, increasing its nucleophilicity.
- Formation of Sulfonamides: This compound can react with different amines to create a variety of sulfonamide derivatives, expanding its utility in synthetic chemistry.
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide exhibits notable biological activity, particularly in the context of medicinal chemistry. Preliminary studies suggest that it may possess:
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity: Some derivatives have been explored for their potential in cancer treatment due to their ability to inhibit specific cellular pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for further pharmacological studies .
The synthesis of N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide typically involves several key steps:
- Formation of Cyclopropylmethyl Halide: Cyclopropylmethyl bromide or chloride is synthesized from appropriate precursors.
- N-Alkylation: The cyclopropylmethyl halide is reacted with tert-butylamine in the presence of a base to form the corresponding N-alkylated product.
- Sulfonation: The final step involves the introduction of the sulfonamide group through reaction with a sulfonyl chloride or an equivalent sulfonating agent.
These methods allow for the efficient production of this compound while maintaining high purity levels suitable for research applications .
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide has several applications in scientific research:
- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly in antibiotic and anticancer drug discovery.
- Biochemical Research: The compound is utilized in studying enzyme mechanisms and cellular processes due to its potential inhibitory effects.
- Material Science: Its unique structural properties may lend themselves to applications in polymer science and materials development .
Studies on the interactions of N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide with biological targets are crucial for understanding its mechanism of action. Key areas include:
- Binding Affinity: Investigating how well this compound binds to specific enzymes or receptors.
- Synergistic Effects: Evaluating its effectiveness in combination with other therapeutic agents.
- Metabolic Stability: Assessing how metabolic pathways affect the bioavailability and efficacy of this compound.
These studies contribute valuable insights into its potential therapeutic uses and safety profiles .
Several compounds share structural similarities with N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide | Methyl instead of cyclopropylmethyl | Different biological activity profile |
| N-cyclopropyl-N-methylsulfonamide | No tert-butyl group | Simpler structure, varying reactivity |
| N-(isobutyl)-1-cyclopropylethanesulfonamide | Isobutyl group | Potentially different pharmacokinetics |
These compounds illustrate the diversity within the sulfonamide class and highlight how slight modifications can lead to significant differences in biological activity and application potential .








